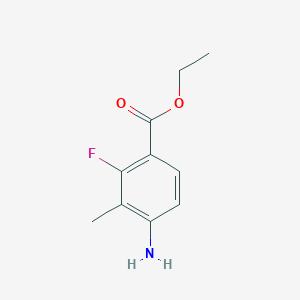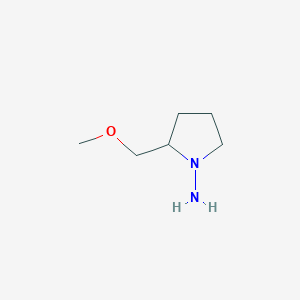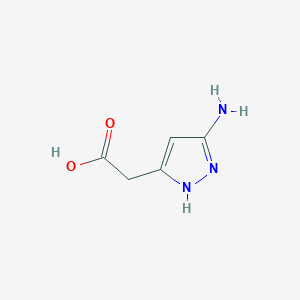
Pentafluorophenyl pyridine-2-carboxylate
Vue d'ensemble
Description
Pentafluorophenyl pyridine-2-carboxylate is a chemical compound with the molecular formula C12 H4 F5 N O2 . It is commonly used as a laboratory chemical .
Molecular Structure Analysis
The molecular weight of Pentafluorophenyl pyridine-2-carboxylate is 289.16, and its molecular formula is C12 H4 F5 NO2 . The exact molecular structure would require more specific data or computational chemistry analysis.Physical And Chemical Properties Analysis
Pentafluorophenyl pyridine-2-carboxylate is a laboratory chemical . Its physical and chemical properties would require more specific data for a detailed analysis.Applications De Recherche Scientifique
Drug Design and Medicinal Chemistry
Pyridine derivatives, such as Pentafluorophenyl pyridine-2-carboxylate, are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness . Apart from these, it is also found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
2. Enhancing Solubility, Polarity, Lipophilicity, and Hydrogen Bonding Capacity This group of compounds contributes positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into . This makes them useful in the design of new compounds with improved pharmacokinetic properties.
Synthesis of Carboxylic Acid Esters
Pentafluorophenyl pyridine-2-carboxylate, being a carboxylic acid ester, can be used in the synthesis of other carboxylic acid esters . Carboxylic acid esters are often used in organic material compounds, drug molecules, and natural products .
Proteomics Research
Pentafluorophenyl pyridine-2-carboxylate is mentioned as a specialty product for proteomics research applications . Proteomics is the large-scale study of proteins, particularly their structures and functions.
Electrochemistry
Carboxylic acids, including Pentafluorophenyl pyridine-2-carboxylate, can be used in electrochemistry . They can be used to generate reactive carboxylate ion intermediates, which can then react with other compounds to produce esters .
Green Chemistry
The synthesis of esters, including Pentafluorophenyl pyridine-2-carboxylate, is important from the point of view of green chemistry . Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that the compound interacts with metal complexes containing a polar fe–mg bond .
Mode of Action
Pentafluorophenyl pyridine-2-carboxylate undergoes a reaction with a metal complex containing a polar Fe–Mg bond, leading to selective C–F bond activation . This process involves a stepwise nucleophilic aromatic substitution (SNAr) mechanism, where the bimetallic nucleophile attacks the electron-deficient aromatic ring . This is the first time the SNAr mechanism has been elucidated in detail for metal-based nucleophiles .
Biochemical Pathways
The compound’s interaction with metal complexes and its role in the snar mechanism suggest it may influence pathways involving these complexes and mechanisms .
Pharmacokinetics
Its molecular weight is 28916 , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
Its ability to activate c–f bonds via the snar mechanism suggests it may have significant effects at the molecular level .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F5NO2/c13-6-7(14)9(16)11(10(17)8(6)15)20-12(19)5-3-1-2-4-18-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJSLIBBYMXLTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373058 | |
| Record name | Pentafluorophenyl pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyl pyridine-2-carboxylate | |
CAS RN |
188837-53-8 | |
| Record name | Pentafluorophenyl pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(2R)-piperidin-2-yl]acetate](/img/structure/B70941.png)


![2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B70950.png)


![Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B70957.png)

![3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene](/img/structure/B70960.png)
![43,44-Di(propan-2-yloxy)-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B70962.png)


![Hydroxy[(4-methoxybenzoyl)amino]acetic acid](/img/structure/B70976.png)
![5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B70977.png)